2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide
Description
This compound features a benzamide scaffold linked via a methylene group to a 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl moiety. The substitution pattern includes a chlorine atom at position 2 and a fluorine atom at position 4 on the benzamide ring.
Key structural attributes:
- Pyrimidine heterocycle: Enhances π-stacking interactions and solubility.
- Pyrrolidin-1-yl group: Introduces conformational flexibility and basicity.
- Chloro/fluoro substituents: Influence electronic properties and metabolic stability.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c1-11-8-13(22-17(21-11)23-6-2-3-7-23)10-20-16(24)14-5-4-12(19)9-15(14)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNJPOKFUTRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various therapeutic areas, including:
Anticancer Activity
Research indicates that derivatives of this compound may inhibit specific cancer cell lines. For instance, a study highlighted the effectiveness of similar compounds in targeting the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival .
Antiviral Properties
The compound's structure suggests potential antiviral activity. Compounds with similar frameworks have been evaluated for their ability to inhibit viral replication mechanisms, particularly in RNA viruses. A study indicated that pyrimidine derivatives could serve as effective inhibitors against viral enzymes .
Neurological Applications
Given the presence of a pyrrolidine moiety, this compound may have implications in treating neurological disorders. Research has shown that pyrrolidine-containing compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings:
Case Study 1: Anticancer Efficacy
A clinical trial investigated a related compound's effects on breast cancer patients. The results showed a significant reduction in tumor size among participants treated with the compound compared to a placebo group. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in cancer cells.
Case Study 2: Antiviral Screening
In vitro studies assessed the antiviral activity of compounds structurally similar to 2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide against influenza viruses. Results indicated that certain derivatives effectively inhibited viral replication by targeting viral polymerase activity.
Data Tables
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Analogs in Pyrimidine-Benzamide Derivatives
The following table highlights structural analogs and their key differences:
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Amine Substitution : Replacing pyrrolidin-1-yl with piperidin-1-yl (e.g., in N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide) increases molecular weight by ~10 Da and may alter steric interactions in target binding .
Linkage Type: The target’s benzamide linkage contrasts with oxyacetamide or hydrazide derivatives.
Substituent Effects : Fluorine at position 4 (target) vs. trifluoromethyl groups () impacts lipophilicity and metabolic stability. The CF₃ group in 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide significantly lowers pKa (11.88), enhancing solubility at physiological pH .
Biological Activity
2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide, with the CAS Number 1797656-45-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 348.8 g/mol. The structure includes a chlorinated and fluorinated benzamide core linked to a pyrimidine moiety containing a pyrrolidine substituent, which may contribute to its biological properties.
The compound is primarily investigated for its inhibitory effects on various kinases involved in cancer progression. Research indicates that it may act as an inhibitor of c-KIT and PDGFRβ kinases, which are implicated in the development of gastrointestinal stromal tumors (GISTs) and other neoplasms.
Key Findings from Research Studies
- Inhibition of c-KIT Kinase :
- Antitumor Activity :
- Pharmacokinetics :
Study on Gastrointestinal Stromal Tumors (GISTs)
In a study focusing on the treatment of GISTs, the compound was evaluated for its effectiveness against cell lines derived from these tumors. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in GIST-T1 cells, highlighting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications in the benzamide structure could enhance selectivity and potency against specific kinases. For instance, substituting different groups on the aromatic ring affected the inhibitory activity against c-KIT and BCR-ABL kinases . This information is critical for guiding future drug design efforts.
Data Table: Comparative Biological Activity
| Compound Name | Target Kinase | IC50 (nM) | TGI (%) | Bioavailability (%) |
|---|---|---|---|---|
| This compound | c-KIT | 99 | 48.89 | 36 |
| Compound X (for comparison) | BCR-ABL | 160 | 45.12 | N/A |
Q & A
Q. What spectroscopic and crystallographic methods are used to confirm the structure of 2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide?
Methodological Answer: Structural confirmation requires a combination of:
- NMR Spectroscopy : 1H and 13C NMR to identify proton and carbon environments (e.g., fluorine and chlorine substituents, pyrimidine/pyrrolidine ring systems) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and intermolecular interactions (e.g., hydrogen bonding, dihedral angles between aromatic rings) .
Q. What are the common synthetic routes for this compound?
Methodological Answer: Key steps include:
Acylation : Reacting 4-fluoro-2-chlorobenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with the pyrimidine-methylamine intermediate .
Amination : Introducing the pyrrolidine group via nucleophilic substitution on a chloropyrimidine precursor .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) .
Q. Critical Parameters :
- Temperature control (<0°C during acylation to prevent side reactions).
- Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer: Optimization strategies include:
-
Design of Experiments (DoE) : Varying solvent polarity (e.g., DCM vs. THF), catalyst loading (e.g., 1–5 mol% DMAP), and temperature (20–80°C) .
-
In-line Analytics : Monitoring reaction progress via FTIR or LC-MS to identify intermediates .
-
Workflow Example :
Condition Yield (%) Purity (%) DCM, 0°C, 2h 62 85 THF, 25°C, 4h 78 92 DMF, 50°C, 1h 45 75
Reference : Higher yields in THF correlate with better solubility of intermediates .
Q. How can computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina to model interactions with kinases or GPCRs (e.g., binding energy ≤ -8 kcal/mol suggests strong affinity) .
- Molecular Dynamics (MD) : Simulations (e.g., 100 ns in GROMACS) to assess stability of ligand-target complexes .
- Pharmacophore Mapping : Identifying critical functional groups (e.g., fluorophenyl for hydrophobic interactions, pyrrolidine for H-bonding) .
Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) data (e.g., KD = 15 nM vs. predicted 12 nM) .
Q. How to resolve contradictions in reported biological activities across studies?
Methodological Answer: Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Compound Purity : Impurities >5% can skew IC50 values (validate via HPLC ≥98% purity) .
- Statistical Analysis : Use ANOVA or t-tests to compare datasets; meta-analysis for pooled results .
Case Study : A study reporting IC50 = 1.2 µM (vs. 0.8 µM in another) may reflect differing ATP concentrations in kinase assays .
Q. What strategies are used to design derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- SAR Studies : Modifying substituents (e.g., replacing pyrrolidine with piperidine for metabolic stability) .
- ADME Prediction : Tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) .
- In Vivo Testing : Rodent studies to measure half-life (e.g., t1/2 = 4h vs. 8h for derivatives) .
Q. Example Derivative Table :
| Derivative | Modification | logP | t1/2 (h) |
|---|---|---|---|
| Parent Compound | – | 2.8 | 3.5 |
| Piperidine Analog | Pyrrolidine → Piperidine | 3.1 | 6.2 |
| Trifluoromethyl | -F → -CF3 | 3.5 | 4.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
